N,N'-Di-Boc-(L)-cystine-dimethyl Ester

Description

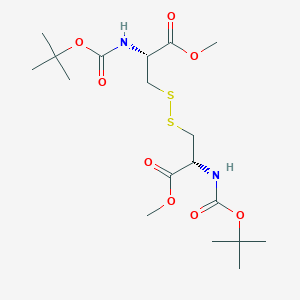

N,N'-Di-Boc-(L)-cystine-dimethyl Ester (CAS: 77826-55-2) is a protected derivative of L-cystine, featuring two tert-butoxycarbonyl (Boc) groups on the amine moieties and methyl esters on the carboxyl groups. Its molecular formula is C₁₈H₃₂N₂O₈S₂, with a molecular weight of 468.59 g/mol . The compound is widely utilized in peptide synthesis, where the Boc groups act as temporary protective agents for amines, enabling selective deprotection under acidic conditions . It is commercially available with a purity of >95% (HPLC) and is stored at +4°C to ensure stability . Suppliers such as Glentham Life Sciences and Santa Cruz Biotechnology emphasize its high quality and reliability for research applications .

Properties

IUPAC Name |

methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32N2O8S2/c1-17(2,3)27-15(23)19-11(13(21)25-7)9-29-30-10-12(14(22)26-8)20-16(24)28-18(4,5)6/h11-12H,9-10H2,1-8H3,(H,19,23)(H,20,24)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJNNBRJCNKRNJ-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CSSCC(C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456799 | |

| Record name | methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77826-55-2 | |

| Record name | methyl (2R)-3-[[(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Di-Boc(L)-cystine-dimethyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fischer Esterification Followed by Boc Protection

The most widely employed method involves a two-step process: Fischer esterification of L-cystine’s carboxylic acid groups and subsequent Boc protection of its primary amines.

Step 1: Fischer Esterification of L-Cystine

L-Cystine, a disulfide-linked dimer of L-cysteine, undergoes esterification in anhydrous methanol saturated with dry hydrogen chloride (HCl) gas. The reaction proceeds via nucleophilic acyl substitution, converting both carboxylic acid groups into methyl esters. Key conditions include:

-

Reagent : Excess methanol (dry) with HCl gas as a catalyst.

-

Temperature : 0–5°C initially, followed by gradual warming to room temperature.

The product, L-cystine dimethyl ester dihydrochloride , is obtained as a hygroscopic solid after evaporating volatiles in vacuo. This intermediate is highly reactive and typically used directly in the next step without purification.

Step 2: N,N'-Di-Boc Protection

The dimethyl ester dihydrochloride is suspended in a mixture of tetrahydrofuran (THF) and water, followed by the addition of di-tert-butyl dicarbonate () and sodium bicarbonate (). The Boc groups are introduced via a carbamate-forming reaction, selectively protecting the primary amines. Critical parameters include:

-

Molar Ratios : 2.2 equivalents of and 1.0 equivalent of per amine group.

-

Solvent System : THF/water (1:2.4 v/v) to balance solubility and reactivity.

The crude product is extracted with ethyl acetate, concentrated, and purified via silica gel chromatography to yield This compound as a white crystalline solid. Reported yields for this route range from 54% to 70% , depending on the efficiency of disulfide handling and byproduct removal.

Alternative Route: Direct Esterification of Pre-Protected Cystine

An alternative approach involves protecting L-cystine’s amines with Boc groups prior to esterification, though this method is less common due to solubility challenges.

Step 1: Boc Protection of L-Cystine

L-Cystine is dissolved in trifluoroacetic acid (TFA) to enhance solubility, followed by the addition of . The reaction is quenched with ice-water, and the product, N,N'-Di-Boc-L-cystine , is extracted into dichloromethane.

Step 2: Methyl Esterification

The Boc-protected cystine is subjected to esterification using methanol and thionyl chloride (). This method avoids the need for HCl gas but requires stringent moisture control. Yields are generally lower (~45%) due to incomplete esterification and side reactions.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

-

Fischer Esterification : Dry methanol saturated with HCl gas remains optimal for esterification, as evidenced by the synthesis of analogous glutathione derivatives. Alternative catalysts like sulfuric acid () or p-toluenesulfonic acid (p-TsOH) result in slower kinetics and lower yields.

-

Boc Protection : Mixed solvent systems (THF/water) outperform pure organic solvents by mitigating Boc anhydride hydrolysis. The use of instead of stronger bases (e.g., NaOH) minimizes racemization.

Disulfide Stability Considerations

L-Cystine’s disulfide bond remains intact during both esterification and Boc protection under acidic conditions. However, trace reducing agents (e.g., tributylphosphine) must be excluded to prevent disulfide cleavage, which would lead to monomeric byproducts.

Analytical Characterization

Physical and Spectroscopic Data

| Property | Value/Description |

|---|---|

| Molecular Weight | 468.59 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Chloroform (slight), ethyl acetate (slight) |

| Melting Point | 94°C |

| Optical Rotation () | (c = 1.3, CHCl) |

Spectroscopic Features :

Purity Assessment

Chromatographic purification (silica gel, 5–10% methanol in dichloromethane) ensures >95% purity. Residual solvents (THF, ethyl acetate) are quantified via gas chromatography.

Applications in Organic Synthesis

This compound serves as a versatile building block for:

-

Peptide Synthesis : Orthogonal deprotection (acidic for Boc, basic for esters) enables sequential coupling in solid-phase peptide synthesis.

-

Bioconjugation : Thiol-disulfide exchange reactions facilitate site-specific protein modification.

-

Library Development : Its stability under diverse conditions supports high-throughput screening of cysteine-rich targets .

Chemical Reactions Analysis

Types of Reactions

N,N’-Di-Boc-(L)-cystine-dimethyl Ester undergoes several types of chemical reactions, including:

Oxidation: The thiol groups in cystine can be oxidized to form disulfide bonds.

Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine in aqueous solution.

Reduction: DTT or TCEP in aqueous buffer.

Substitution: TFA in dichloromethane or methanol.

Major Products Formed

Oxidation: Formation of disulfide bonds.

Reduction: Regeneration of thiol groups.

Substitution: Removal of Boc groups to yield free amines.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development and Design

N,N'-Di-Boc-(L)-cystine-dimethyl ester is utilized in the synthesis of peptide drugs and prodrugs. Its structure allows for the incorporation of cysteine residues into peptides, which can enhance stability and bioavailability. This compound acts as a protecting group for the amino group, facilitating selective reactions during peptide synthesis. For instance, it can be used to create cyclic peptides that exhibit improved pharmacokinetic properties.

1.2 Inhibition of Crystallization

Recent studies have highlighted the role of this compound as an inhibitor of L-cystine crystallization. It has been shown to significantly reduce the growth rate of L-cystine crystals, which is particularly relevant in treating cystinuria—a condition characterized by the formation of kidney stones from cystine crystals. In vivo experiments indicate that this compound can decrease stone burden in animal models, although it does not entirely prevent stone formation .

Biochemical Research

2.1 Protein Engineering

In protein engineering, this compound serves as a key intermediate for synthesizing modified proteins with enhanced functionalities. Its ability to form disulfide bonds makes it valuable for stabilizing protein structures and improving their resistance to denaturation.

2.2 Study of Disulfide Bonds

The compound is also employed in studies investigating disulfide bond formation and stability within proteins. Researchers utilize it to understand how modifications at the cysteine level can affect protein folding and function, which is crucial for designing effective therapeutic proteins.

Material Science Applications

3.1 Synthesis of Functional Polymers

this compound can be used as a monomer in the synthesis of functional polymers with specific properties tailored for biomedical applications. These polymers can be designed for drug delivery systems or tissue engineering scaffolds due to their biocompatibility and ability to degrade into non-toxic products.

3.2 Nanomaterials

In nanomaterial science, this compound can contribute to the development of nanoscale carriers for targeted drug delivery. Its chemical structure allows for conjugation with various targeting ligands, enhancing the specificity and efficacy of therapeutic agents.

Mechanism of Action

The mechanism of action of N,N’-Di-Boc-(L)-cystine-dimethyl Ester involves the protection of amino groups with Boc groups, which prevents unwanted side reactions during chemical synthesis. The Boc groups can be selectively removed under acidic conditions to reveal the free amine groups, allowing for further functionalization. The esterification of cystine with methanol provides additional stability and solubility to the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N,N'-Di-Boc-(L)-cystine-dimethyl Ester, differing primarily in protective groups, solubility, and applications:

N,N'-Diacetyl-L-cystine Dimethyl Ester (CAS: 32381-28-5)

- Protective Groups : Acetyl (-COCH₃) on amines.

- Molecular Formula : C₁₂H₂₀N₂O₆S₂ (MW: 352.41 g/mol).

- Applications : Used in commercial production of acetylcysteine and complies with regulatory standards (USP, EMA, JP, BP) for drug applications .

- Key Features : Unlike Boc groups, acetyl groups are stable under basic conditions but require stronger acids or bases for deprotection. This compound is critical in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) .

N,N'-Bis(trifluoroacetyl)-L-Cystine Dimethyl Ester

- Protective Groups : Trifluoroacetyl (-COCF₃) on amines.

- Applications : Intermediate in synthesizing N-trifluoroacetyl dipeptides. The trifluoroacetyl group is highly acid-labile, enabling mild deprotection conditions .

- Solubility: Soluble in methanol, making it suitable for organic-phase reactions .

S-(Acetamidomethyl)-N-Boc-L-cysteine (CAS: 19746-37-3)

- Protective Groups : Boc on the amine and acetamidomethyl (-CH₂NHCOCH₃) on the thiol.

- Molecular Formula : C₁₁H₂₀N₂O₅S (MW: 292.35 g/mol).

- Applications : Protects cysteine residues during solid-phase peptide synthesis (SPPS). The acetamidomethyl group is stable under acidic conditions, complementing Boc’s acid-labile nature .

Comparative Analysis Table

Key Findings

Protective Group Chemistry :

- Boc : Ideal for stepwise peptide synthesis due to acid-labile deprotection (e.g., using trifluoroacetic acid) .

- Acetyl : Requires harsher deprotection (e.g., hydrazine), limiting its use in multi-step syntheses but favored in regulated drug production .

- Trifluoroacetyl : Enables rapid deprotection under mild acidic conditions, useful for sensitive peptides .

Regulatory Compliance :

- N,N'-Diacetyl-L-cystine Dimethyl Ester meets stringent pharmacopeial standards, underscoring its role in pharmaceutical manufacturing .

Commercial Availability :

- This compound is widely accessible through suppliers like Glentham, ensuring rapid delivery for research needs .

Biological Activity

N,N'-Di-Boc-(L)-cystine-dimethyl Ester is a derivative of cystine, an amino acid that plays a crucial role in various biological processes. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article will discuss the synthesis, biological activity, and relevant research findings associated with this compound.

- Molecular Formula : C₁₈H₃₂N₂O₈S₂

- Molecular Weight : 468.59 g/mol

- CAS Number : 77826-55-2

- Purity : >95% (HPLC) .

Synthesis

The synthesis of this compound typically involves the protection of the cystine backbone through the Boc (tert-butyloxycarbonyl) group, followed by esterification with dimethyl esters. This modification enhances the compound's solubility and stability, making it suitable for various biological assays.

Antioxidant Properties

Cystine and its derivatives are known for their antioxidant properties, primarily due to their ability to donate electrons and neutralize free radicals. Research indicates that this compound retains these properties, which may contribute to its protective effects against oxidative stress in cells.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to cysteine and cystine derivatives. For example, derivatives similar to this compound have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The minimum inhibitory concentration (MIC) values for these compounds suggest they could serve as lead compounds for developing new antibiotics .

Anticancer Activity

The anticancer properties of cystine derivatives have been explored extensively. Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). The compound's mechanism appears to involve inducing apoptosis in cancer cells, which is a critical pathway for cancer treatment .

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of this compound.

- Findings : The compound demonstrated significant radical scavenging activity in vitro, comparable to standard antioxidants like ascorbic acid.

- Antimicrobial Screening :

- Cytotoxicity Assay :

Data Tables

Q & A

Q. What are the optimal reaction conditions for synthesizing N,N'-Di-Boc-(L)-cystine-dimethyl Ester while minimizing side reactions?

- Methodological Answer : Synthesis typically involves Boc-protection of cystine’s amino groups, followed by esterification. A validated approach for analogous Boc-protected compounds (e.g., ethyl N,N’-di-Boc-γ-2,3-diaminopropanoate) uses nucleophilic displacement with azide under mild conditions (pH 4, EtOH/H₂O, room temperature) to preserve stereochemistry . Adjustments may include controlled Boc₂O stoichiometry to avoid overprotection and monitoring reaction progress via TLC or HPLC. Catalysts like AlCl₃ can enhance efficiency but may require post-reaction quenching to prevent degradation.

Q. How can purification of this compound be optimized to ensure high enantiomeric purity?

- Methodological Answer : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is standard. For enantiomeric purity, chiral stationary phases (e.g., Chiralpak® columns) paired with polar organic mobile phases (e.g., ethanol/isopropanol) are effective. Recrystallization in non-polar solvents (e.g., hexane/dichloromethane mixtures) may further enhance purity. Confirmation via chiral HPLC or circular dichroism (CD) spectroscopy is critical .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm Boc-group integration (tert-butyl signals at ~1.4 ppm) and ester methyl peaks (~3.7 ppm).

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF for molecular ion validation.

- FT-IR : Peaks at ~1700 cm⁻¹ (Boc carbonyl) and ~1250 cm⁻¹ (ester C-O) confirm functional groups .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound vary under acidic vs. basic conditions during synthesis?

- Methodological Answer : Acidic conditions (e.g., HCl/dioxane for Boc deprotection) may induce partial racemization at cysteine’s chiral centers. In contrast, basic conditions (e.g., NaHCO₃ during esterification) typically preserve configuration. Monitoring via chiral HPLC after stepwise deprotection (e.g., TFA for Boc, then NaOH for esters) is recommended. Evidence from analogous syntheses shows inversion at specific positions under nucleophilic displacement, necessitating kinetic vs. thermodynamic control analysis .

Q. What strategies mitigate oxidative dimerization or disulfide bond disruption in this compound during long-term storage?

- Methodological Answer :

- Reducing Agents : Additives like TCEP (tris(2-carboxyethyl)phosphine) at 0.1–1 mM concentration prevent disulfide scrambling.

- Storage Conditions : Lyophilization under argon and storage at –20°C in amber vials minimizes light/oxygen exposure.

- Stability Assays : Periodic analysis via LC-MS to detect dimerization (mass shift ~+2 Da) or thiol oxidation (–SH to –S–S–) .

Q. How can contradictions in reported thermodynamic data (e.g., melting points, solubility) for this compound be resolved?

- Methodological Answer : Discrepancies often arise from polymorphic forms or residual solvents. Standardize measurements using:

- DSC/TGA : To determine melting points and decomposition profiles.

- Solubility Studies : Use USP/Ph.Eur. buffers (pH 1–10) with controlled ionic strength.

Cross-reference with databases like NIST Chemistry WebBook for analogous esters (e.g., Cp,liquid = 268.4 J/mol·K for N,N-dimethyl-L-alanine methyl ester at 298.15 K) .

Q. What role does this compound play in peptide synthesis, and how does its reactivity compare to other cysteine-protecting groups?

- Methodological Answer : The Boc/ester combination offers orthogonal protection: Boc groups are acid-labile, while methyl esters are base-sensitive. Compared to Trt (trityl) or Acm (acetamidomethyl) groups, Boc provides better steric shielding but may require harsher deprotection (e.g., TFA). Reactivity in solid-phase peptide synthesis (SPPS) can be validated via model peptide coupling efficiency and MALDI-TOF monitoring of byproducts .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for this compound synthesis?

- Methodological Answer : Yield variability (~50–85%) stems from:

- Solvent Choice : Polar aprotic solvents (DMF, THF) vs. protic solvents (EtOH) affect nucleophilicity.

- Catalyst Purity : Trace moisture in AlCl₃ or NaN₃ can hydrolyze intermediates.

- Workup Protocols : Incomplete extraction or aqueous quenching may retain product in the aqueous phase. Optimize by pre-drying reagents and using phase-separation additives (e.g., NaCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.